2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine class. Its structure is notable for incorporating a variety of functional groups, including a cyclopropyl ring, methyl groups, and a piperazine moiety linked to an oxadiazole ring. These features contribute to its unique chemical and biological properties, making it a valuable molecule for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps:
Cyclopropylation: : Introduction of the cyclopropyl group via a cyclopropanation reaction.
Pyrimidine Core Formation: : Construction of the pyrimidine ring through condensation reactions involving appropriate starting materials such as guanidine derivatives and ketones.
Functional Group Modifications: : Addition of methyl groups through alkylation reactions.
Oxadiazole Formation: : Synthesis of the 1,2,4-oxadiazole ring typically involves cyclization reactions of appropriate hydrazides with carboxylic acids or their derivatives.
Piperazine Attachment: : The final step involves the nucleophilic substitution to attach the piperazine moiety to the pyrimidine ring system.
Industrial Production Methods
In industrial settings, the synthesis would involve optimization of reaction conditions to enhance yield and purity, such as:
Temperature Control: : Maintaining specific temperature ranges for each reaction step to ensure optimal reaction rates and prevent byproduct formation.
Catalysts and Solvents: : Use of appropriate catalysts and solvents to facilitate reactions and improve efficiency.
Purification: : Employing methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Potential oxidation of methyl groups to form ketones or carboxylic acids.
Reduction: : Reduction of oxadiazole or other heteroatomic groups.
Substitution: : Electrophilic and nucleophilic substitution reactions involving the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Like lithium aluminum hydride for reduction processes.
Solvents: : Aprotic solvents such as dichloromethane or dimethylformamide to ensure efficient reactions.
Major Products
The major products from these reactions would include various oxidized or reduced forms of the parent compound, as well as substituted derivatives where functional groups have been replaced or modified.
Scientific Research Applications
2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine has broad applications in scientific research:
Chemistry: : Used as a precursor for synthesizing novel compounds and studying structure-activity relationships.
Biology: : Investigated for its interactions with biomolecules and potential as a biochemical probe.
Medicine: : Explored for therapeutic potential in treating various conditions due to its unique chemical properties.
Industry: : Utilized in the development of new materials and as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism by which 2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine exerts its effects is highly dependent on its specific biological target. Generally, it may act by:
Binding to Receptors: : Interaction with specific receptors or enzymes, altering their activity.
Inhibition/Activation of Enzymes: : Modulating enzymatic pathways crucial for cellular functions.
Pathway Modulation: : Influencing signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which imparts distinctive chemical and biological properties. Similar compounds include:
Cyclopropyl-Substituted Pyrimidines: : Such as 2-cyclopropyl-4,5-dimethylpyrimidine.
Oxadiazole-Linked Piperazines: : Like 1-(4-{[3-(methyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine.
Methyl-Substituted Pyrimidines: : For example, 2,4,5-trimethylpyrimidine.
Its uniqueness lies in the specific configuration and combination of these groups, which can lead to diverse reactivity and interaction profiles.
That's a wrap on this compound
Properties
IUPAC Name |
5-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-12(2)17-21-16(26-23-17)11-24-7-9-25(10-8-24)19-13(3)14(4)20-18(22-19)15-5-6-15/h12,15H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGJURWTMVTCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=NC(=NO3)C(C)C)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.